N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 902249-24-5
VCID: VC21526501
InChI: InChI=1S/C18H23NO3S/c1-4-22-18-11-10-16(12-17(18)14(2)3)23(20,21)19-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3
SMILES: CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(C)C
Molecular Formula: C18H23NO3S
Molecular Weight: 333.4g/mol

N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide

CAS No.: 902249-24-5

Cat. No.: VC21526501

Molecular Formula: C18H23NO3S

Molecular Weight: 333.4g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide - 902249-24-5

Specification

CAS No. 902249-24-5
Molecular Formula C18H23NO3S
Molecular Weight 333.4g/mol
IUPAC Name N-benzyl-4-ethoxy-3-propan-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C18H23NO3S/c1-4-22-18-11-10-16(12-17(18)14(2)3)23(20,21)19-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3
Standard InChI Key QYECZHQMNRMWKV-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(C)C
Canonical SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(C)C

Introduction

Structural Characteristics and Properties

Chemical Structure and Nomenclature

N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide belongs to the class of benzenesulfonamides, characterized by a benzene ring with a sulfonamide group (-SO2NH-). This particular compound has four key structural components:

  • A benzenesulfonamide core

  • An ethoxy group (-OCH2CH3) at the para (4) position

  • An isopropyl group (-CH(CH3)2) at the meta (3) position

  • A benzyl group (-CH2C6H5) attached to the nitrogen of the sulfonamide group

The compound bears structural similarity to N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide, which has been documented in chemical databases . The primary difference lies in the positioning of substituents, with the ethoxy group at position 4 rather than position 2, and the isopropyl group at position 3 rather than position 5.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide is expected to have the following properties:

PropertyValue/Description
Molecular FormulaC18H23NO3S
Molecular WeightApproximately 333.4 g/mol
Physical AppearanceLikely a white to off-white crystalline or amorphous solid
SolubilitySoluble in organic solvents (dichloromethane, chloroform, DMSO); poorly soluble in water
Melting PointExpected to be in the range of 120-160°C (based on similar sulfonamides)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (three O atoms and one N atom)

The compound contains both hydrophobic moieties (benzyl and isopropyl groups) and polar functional groups (sulfonamide and ethoxy), giving it an amphipathic character that influences its pharmacokinetic properties.

Comparative Analysis with Related Compounds

The position of substituents significantly affects the properties and biological activities of benzenesulfonamides. The table below compares N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide with the documented isomer:

FeatureN-benzyl-4-ethoxy-3-isopropylbenzenesulfonamideN-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide
Ethoxy PositionPara (4)Ortho (2)
Isopropyl PositionMeta (3)Meta (5)
Electronic DistributionDifferent electron density distribution due to para-ethoxy groupOrtho-ethoxy creates different electronic environment
Steric PropertiesLess steric hindrance around sulfonamide groupPotential steric effects from ortho-ethoxy group
Expected BioactivityPotentially higher interaction with enzyme active sites due to different spatial arrangementDocumented activity pattern based on position-specific interactions

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide would typically follow established protocols for sulfonamide preparation. Based on synthetic methodologies for similar compounds, the following approaches are likely applicable:

  • Direct Sulfonylation Route:

    • Starting with 4-ethoxy-3-isopropylbenzene

    • Chlorosulfonation using chlorosulfonic acid

    • Reaction of the resulting sulfonyl chloride with benzylamine

  • Substitution from a Pre-functionalized Core:

    • Starting with a suitable 4-ethoxybenzene derivative

    • Introduction of the isopropyl group at position 3

    • Formation of the sulfonamide linkage with benzylamine

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide would typically involve multiple spectroscopic techniques. Expected spectroscopic data would include:

  • Infrared Spectroscopy (IR):

    • S=O stretching vibrations: 1320-1140 cm^-1 (asymmetric and symmetric)

    • N-H stretching: 3250-3100 cm^-1

    • C-O stretching (ethoxy): 1260-1000 cm^-1

    • Aromatic C=C stretching: 1600-1400 cm^-1

    • C-H stretching (isopropyl and benzyl): 2970-2850 cm^-1

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR (predicted key signals):

      • Aromatic protons: 6.8-7.8 ppm (complex multiplets)

      • Benzyl CH2: approximately 4.3-4.5 ppm (singlet, 2H)

      • Ethoxy CH2: 3.9-4.1 ppm (quartet, 2H)

      • Ethoxy CH3: 1.3-1.5 ppm (triplet, 3H)

      • Isopropyl CH: 2.8-3.1 ppm (septet, 1H)

      • Isopropyl CH3: 1.1-1.3 ppm (doublet, 6H)

      • NH: 4.5-5.0 ppm (broad singlet, 1H)

    • ^13C NMR (predicted key signals):

      • Aromatic carbons: 110-160 ppm

      • Benzyl CH2: 45-48 ppm

      • Ethoxy CH2: 63-65 ppm

      • Ethoxy CH3: 14-16 ppm

      • Isopropyl CH: 28-32 ppm

      • Isopropyl CH3: 22-24 ppm

  • Mass Spectrometry:

    • Molecular ion peak [M]+ at m/z 333

    • Fragment ions corresponding to loss of isopropyl, ethoxy, and benzyl groups

    • High-resolution mass spectrometry would confirm the molecular formula C18H23NO3S

Chromatographic Methods

For purity determination and separation, the following chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase

    • Mobile phase: Acetonitrile/water gradient

    • Detection: UV at 254 nm and 280 nm

    • Expected retention time would depend on specific method parameters

  • Thin-Layer Chromatography (TLC):

    • Stationary phase: Silica gel

    • Mobile phase: Hexane/ethyl acetate mixtures (typically 7:3 or 8:2)

    • Visualization: UV light at 254 nm and specific staining reagents

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: 5% phenyl-methylpolysiloxane

    • Temperature program: 50-300°C

    • Ionization method: Electron impact (EI)

These analytical methods would provide comprehensive data for structure confirmation, purity assessment, and identity verification of N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide.

Related Compounds and Comparative Studies

Structural Analogs

Several structural analogs of N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide have been documented in literature and chemical databases:

  • N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide:

    • Documented in PubChem (CID: 2234187)

    • Molecular formula: C18H23NO3S

    • Molecular weight: 333.4 g/mol

    • InChI: InChI=1S/C18H23NO3S/c1-4-22-17-11-10-16(14(2)3)12-18(17)23(20,21)19-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3

  • N-benzyl-4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide:

    • More complex derivative with a pyrazolo[4,3-d]pyrimidine group

    • Molecular formula: C24H27N5O4S

    • Molecular weight: 481.6 g/mol

Structure-Activity Comparison

Comparative analysis of N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide with other N-substituted benzenesulfonamides reveals important structure-activity patterns:

Compound StructureEnzyme InhibitionKey Structural Features
N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamidePredicted moderate to good activity against AChE and α-glucosidase4-ethoxy, 3-isopropyl, and N-benzyl groups
N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamideNot specifically reported2-ethoxy, 5-isopropyl, and N-benzyl groups
4-bromo-N-(4-ethoxyphenyl)-N-ethylbenzene sulfonamideGood α-glucosidase inhibitionN-ethyl substitution contributes to activity
N-octyl derivativesPotent α-glucosidase inhibition (IC50 57.38 ± 0.19 μM)Extended lipophilic chain enhances activity

Research indicates that benzyl substitution on the nitrogen atom generally provides good enzyme inhibitory activities, while the specific positioning of ethoxy and alkyl substituents on the benzene ring fine-tunes the binding profile and potency.

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